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molecular formula C11H12F2N2O4 B8794500 tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate

tert-Butyl (2,6-difluoro-3-nitrophenyl)carbamate

Cat. No. B8794500
M. Wt: 274.22 g/mol
InChI Key: AYTDAUGIOKENGZ-UHFFFAOYSA-N
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Patent
US09216981B2

Procedure details

After dissolving the tert-butyl-2,6-difluoro-3-nitrophenylcarbamate (1 g, 3.6 mmol) prepared at Step 2 in methanol solvent, palladium carbon (100 mg) was added and stirred under hydrogen pressure for 15 hours. After completing the reaction, filtering through celite, vacuum concentrating, and refining by means of column chromatography, 0.76 mg of the target compound, tert-butyl-3-amino-2,6-difluorophenylcarbamate (percentage yield: 86%), was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([N+:15]([O-])=O)[C:9]=1[F:18])([CH3:4])([CH3:3])[CH3:2]>CO.[C].[Pd]>[C:1]([O:5][C:6](=[O:19])[NH:7][C:8]1[C:13]([F:14])=[CH:12][CH:11]=[C:10]([NH2:15])[C:9]=1[F:18])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C(=CC=C1F)[N+](=O)[O-])F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen pressure for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
filtering through celite, vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 mg
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C(=CC=C1F)N)F)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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